TCL1(10-24)

Description

BenchChem offers high-quality TCL1(10-24) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCL1(10-24) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

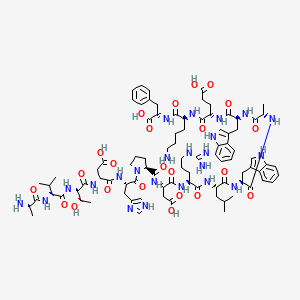

C88H123N23O23 |

|---|---|

Poids moléculaire |

1871.1 g/mol |

Nom IUPAC |

(4S)-5-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C88H123N23O23/c1-44(2)33-60(103-75(121)58(26-17-31-94-88(91)92)100-81(127)63(38-69(115)116)105-83(129)67-27-18-32-111(67)86(132)65(37-52-42-93-43-97-52)107-82(128)64(39-70(117)118)106-85(131)72(48(7)112)110-84(130)71(45(3)4)109-73(119)46(5)90)79(125)104-61(35-50-40-95-55-23-13-11-21-53(50)55)78(124)98-47(6)74(120)102-62(36-51-41-96-56-24-14-12-22-54(51)56)80(126)101-59(28-29-68(113)114)77(123)99-57(25-15-16-30-89)76(122)108-66(87(133)134)34-49-19-9-8-10-20-49/h8-14,19-24,40-48,57-67,71-72,95-96,112H,15-18,25-39,89-90H2,1-7H3,(H,93,97)(H,98,124)(H,99,123)(H,100,127)(H,101,126)(H,102,120)(H,103,121)(H,104,125)(H,105,129)(H,106,131)(H,107,128)(H,108,122)(H,109,119)(H,110,130)(H,113,114)(H,115,116)(H,117,118)(H,133,134)(H4,91,92,94)/t46-,47-,48+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,71-,72-/m0/s1 |

Clé InChI |

MBSIZHXVLFYRHC-JIRHFQEOSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CNC=N7)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(C)N |

Origine du produit |

United States |

Foundational & Exploratory

what is the mechanism of TCL1(10-24) Akt inhibition

An In-depth Technical Guide to the Mechanism of TCL1(10-24) Mediated Akt Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt is a central node in signal transduction pathways that govern cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The peptide TCL1(10-24), derived from the βA strand of the T-cell leukemia-1 (TCL1) proto-oncoprotein, has emerged as a specific inhibitor of Akt. This document provides a comprehensive technical overview of the molecular mechanism by which TCL1(10-24) antagonizes Akt function. We will delve into the structural basis of the interaction, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the underlying pathways and methodologies.

Introduction to Akt and TCL1

The Akt signaling pathway is a critical downstream effector of growth factor receptor tyrosine kinases and the phosphoinositide 3-kinase (PI3K) pathway.[1][2] Activation of Akt is a multi-step process initiated by the generation of phosphatidylinositol-3,4,5-trisphosphate (PIP3) at the plasma membrane.[1] Akt, via its N-terminal Pleckstrin Homology (PH) domain, binds to PIP3, leading to its recruitment to the membrane.[1][3] This translocation facilitates the phosphorylation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), resulting in its full activation. Once active, Akt phosphorylates a plethora of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.

The full-length TCL1 protein, paradoxically, functions as an Akt co-activator. It binds to the PH domain of Akt, promoting its oligomerization and subsequent transphosphorylation, thereby enhancing its kinase activity. This has implicated TCL1 overexpression in the pathogenesis of certain leukemias. The peptide TCL1(10-24), with the sequence NH₂-AVTDHPDRLWAWEKF-COOH, corresponds to amino acid residues 10-24 of human TCL1 and encompasses the βA strand. This peptide, also known as "Akt-in," functions as a potent and specific inhibitor of Akt, representing a promising scaffold for the development of novel anticancer therapeutics.

The Core Mechanism of TCL1(10-24) Akt Inhibition

The inhibitory action of TCL1(10-24) is centered on its direct interaction with the Akt PH domain, effectively preventing the initial and critical step of Akt activation.

Direct Binding to the Akt Pleckstrin Homology (PH) Domain

TCL1(10-24) physically associates with the PH domain of Akt. This interaction is specific and is the foundational event for its inhibitory activity.

Allosteric Inhibition of Phosphoinositide Binding

By binding to the PH domain, TCL1(10-24) induces conformational changes within Akt. Specifically, Nuclear Magnetic Resonance (NMR) studies have indicated that this binding alters the conformation of the variable loop 1 (VL1) of the PH domain. The VL1 region is a critical locus for the interaction with phosphoinositides. This conformational shift sterically hinders or allosterically prevents the binding of PIP3 to the PH domain.

Prevention of Membrane Translocation and Activation

The inability of Akt to bind PIP3 prevents its recruitment to the plasma membrane. Consequently, Akt remains in the cytosol and is not accessible to its upstream activating kinases, PDK1 and mTORC2, which are located at the membrane. This sequestration from its activators ensures that Akt remains in its inactive, unphosphorylated state.

The overall inhibitory mechanism is a cascade of events initiated by the binding of TCL1(10-24) to the Akt PH domain, leading to the ultimate suppression of its kinase activity and downstream signaling.

Quantitative Data Summary

While the provided search results do not contain specific IC50 or Ki values for the TCL1(10-24) peptide, they consistently emphasize its potent and specific inhibitory effects on Akt kinase activity, cellular proliferation, and in vivo tumor growth. For drug development purposes, determination of these quantitative parameters through kinase assays and cell-based viability assays would be a critical next step.

| Parameter | Value | Experimental Context | Reference |

| Akt Kinase Activity | Specific Inhibition Demonstrated | In vitro kinase assays | |

| Cellular Proliferation | Inhibition Observed | Cell culture experiments | |

| Anti-Apoptosis | Inhibition Observed | Cell culture experiments | |

| In Vivo Tumor Growth | Inhibition Observed | Animal models |

Experimental Protocols

The elucidation of the TCL1(10-24) inhibitory mechanism has relied on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate TCL1(10-24)-Akt Interaction

Objective: To verify the physical interaction between the TCL1(10-24) peptide and the Akt protein in a cellular context.

Methodology:

-

Cell Culture and Lysis:

-

Culture cells (e.g., 293T cells) transfected to express FLAG-tagged Akt constructs.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, and protease/phosphatase inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with anti-FLAG antibody-conjugated beads for 2-4 hours at 4°C with gentle rotation.

-

During this incubation, add the synthesized TCL1(10-24) peptide (or a control peptide) to the lysate at a predetermined concentration.

-

Wash the beads extensively with lysis buffer to remove non-specific binding proteins.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the TCL1 peptide (if an antibody is available) or use a tagged version of the peptide (e.g., TAT-FLAG-Akt-in) and probe with an anti-FLAG antibody.

-

Simultaneously, probe for Akt to confirm its successful immunoprecipitation.

-

Detect the presence of the peptide in the immunoprecipitated complex using an appropriate secondary antibody and chemiluminescence.

-

In Vitro Akt Kinase Assay

Objective: To directly measure the effect of TCL1(10-24) on the enzymatic activity of Akt.

Methodology:

-

Reaction Setup:

-

In a microfuge tube, combine recombinant active Akt1, a specific Akt substrate (e.g., GSK-3α/β peptide), and the TCL1(10-24) peptide at various concentrations.

-

Include a control reaction without the inhibitory peptide.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding a kinase buffer containing ATP (radiolabeled [γ-³²P]ATP is often used for sensitive detection).

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the substrate using a scintillation counter.

-

Alternatively, use a non-radioactive method with a phospho-specific antibody against the substrate, followed by ELISA or Western blotting.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition at each peptide concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the peptide concentration.

-

Cell Proliferation/Viability Assay

Objective: To assess the impact of TCL1(10-24) on the growth and survival of cancer cells.

Methodology:

-

Cell Seeding:

-

Seed cancer cells known to have activated Akt signaling (e.g., prostate or T-cell leukemia cell lines) into 96-well plates at an appropriate density.

-

Allow the cells to adhere overnight.

-

-

Peptide Treatment:

-

To facilitate cellular uptake, the TCL1(10-24) peptide can be fused to a cell-penetrating peptide sequence, such as the TAT peptide from HIV.

-

Treat the cells with increasing concentrations of the TAT-TCL1(10-24) peptide or a control peptide.

-

Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Use a colorimetric or fluorometric assay to measure cell viability. Common methods include:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

WST-1/XTT Assay: Similar to MTT, measures mitochondrial dehydrogenase activity.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels as an indicator of viable cells.

-

-

Follow the manufacturer's protocol for the chosen assay.

-

-

Data Analysis:

-

Normalize the absorbance or luminescence readings to the untreated control.

-

Plot cell viability against peptide concentration to determine the GI50 (concentration for 50% growth inhibition).

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Akt Activation and TCL1(10-24) Inhibition

Caption: Mechanism of Akt activation and its inhibition by the TCL1(10-24) peptide.

Experimental Workflow for Co-Immunoprecipitation

References

- 1. AKT Inhibitors: New Weapons in the Fight Against Breast Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Akt-inhibitor interaction by chemical cross-linking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pro-Apoptotic Power of TCL1(10-24): A Technical Guide to a Novel Akt Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the TCL1(10-24) peptide, a promising agent in the field of apoptosis research and targeted cancer therapy. Developed for researchers, scientists, and drug development professionals, this document details the peptide's mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the critical signaling pathways involved.

Introduction: Targeting the Pro-Survival Akt Pathway

The TCL1 (T-cell leukemia/lymphoma 1) protein is a known oncoprotein that promotes cell survival and proliferation primarily through its interaction with the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] The TCL1(10-24) peptide, also referred to as "Akt-in," is a 15-amino-acid synthetic peptide derived from the βA strand of the human TCL1 protein.[1] Its sequence is NH2-AVTDHPDRLWAWEKF-COOH.[1] Unlike the full-length TCL1 protein which acts as a co-activator of Akt, the TCL1(10-24) peptide functions as a potent and specific inhibitor of Akt, thereby inducing apoptosis in cancer cells.[1]

Mechanism of Action: Inhibition of Akt Activation

The primary mechanism by which TCL1(10-24) induces apoptosis is through the direct inhibition of the Akt signaling pathway. This pathway is a central regulator of cell survival, and its hyperactivation is a common feature in many cancers.

The TCL1(10-24) peptide specifically targets the Pleckstrin Homology (PH) domain of Akt. This interaction is critical because the PH domain is responsible for recruiting Akt to the cell membrane by binding to phosphoinositides, a crucial step for its activation by upstream kinases like PDK1. By binding to the PH domain, the TCL1(10-24) peptide allosterically hinders the binding of phosphoinositides, thus preventing the translocation of Akt to the cell membrane. This inhibition of membrane localization prevents the subsequent phosphorylation and activation of Akt.

The downstream consequences of Akt inhibition are the de-repression of pro-apoptotic factors and the suppression of anti-apoptotic signals, ultimately leading to programmed cell death.

Signaling Pathway Perturbation

The inhibition of Akt by the TCL1(10-24) peptide has profound effects on downstream signaling cascades that regulate apoptosis.

Caption: Signaling pathway of TCL1(10-24) induced apoptosis.

Quantitative Data Summary

While the seminal study by Hiromura et al. (2004) demonstrated a dose-dependent inhibition of cell proliferation and induction of apoptosis by the TCL1(10-24) peptide, specific IC50 values for apoptosis are not explicitly stated in the abstract. However, the study provides evidence of its efficacy.

Table 1: In Vitro Effects of TCL1(10-24) Peptide

| Cell Line | Assay | Effect | Concentration/Time | Reference |

| Jurkat | Cell Proliferation | Inhibition | Dose-dependent | |

| Jurkat | Apoptosis | Induction | Dose-dependent |

Table 2: In Vivo Effects of TCL1(10-24) Peptide

| Tumor Model | Treatment | Outcome | Reference |

| Tumor xenograft | TCL1(10-24) peptide | Inhibition of tumor growth |

Experimental Protocols

The following is a detailed methodology for a key experiment to assess the pro-apoptotic activity of the TCL1(10-24) peptide.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This protocol is adapted from standard apoptosis assay procedures and is suitable for evaluating the effect of the TCL1(10-24) peptide on a cancer cell line (e.g., Jurkat).

Materials:

-

TCL1(10-24) peptide (Akt-in)

-

Control peptide (e.g., scrambled sequence)

-

Jurkat cells (or other suspension cancer cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells at a density of 2 x 10^5 cells/mL in a 24-well plate.

-

Treat the cells with varying concentrations of the TCL1(10-24) peptide (e.g., 10, 25, 50, 100 µM) for a specified time period (e.g., 24, 48 hours).

-

Include a negative control (untreated cells) and a control treated with a scrambled peptide sequence.

-

-

Cell Harvesting and Staining:

-

After the incubation period, transfer the cells from each well to a 1.5 mL microcentrifuge tube.

-

Centrifuge the cells at 500 x g for 5 minutes at room temperature.

-

Discard the supernatant and wash the cells twice with 1 mL of cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour of staining.

-

Use a flow cytometer equipped with a 488 nm laser for excitation.

-

Detect FITC fluorescence (Annexin V) in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Caption: Workflow for assessing apoptosis via flow cytometry.

Conclusion and Future Directions

The TCL1(10-24) peptide represents a targeted approach to inducing apoptosis in cancer cells by specifically inhibiting the pro-survival Akt signaling pathway. Its mechanism of action, centered on preventing Akt activation, makes it a valuable tool for both basic research into apoptosis and for the development of novel anti-cancer therapeutics. Further research is warranted to determine its efficacy and safety in preclinical and clinical settings, and to explore potential combination therapies to enhance its anti-tumor activity. The detailed understanding of its function and the availability of robust experimental protocols will be instrumental in advancing these efforts.

References

The Role of TCL1(10-24) in Cancer Cells: A Technical Guide to its Function as an Akt Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-cell leukemia/lymphoma 1 (TCL1) protein is a well-established oncoprotein, particularly implicated in the pathogenesis of various hematological malignancies.[1][2] Its pro-survival and proliferative functions are primarily mediated through its role as a co-activator of the serine/threonine kinase Akt (also known as protein kinase B), a central node in cellular signaling pathways governing cell growth, metabolism, and survival.[3][4] The TCL1(10-24) peptide, a 15-amino acid sequence derived from the βA strand of the human TCL1 protein, has emerged as a potent and specific inhibitor of Akt.[5] This peptide, also referred to as "Akt-in," functions by directly interacting with the pleckstrin homology (PH) domain of Akt, thereby preventing its translocation to the cell membrane and subsequent activation. This technical guide provides an in-depth overview of the function of TCL1(10-24) in cancer cells, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and workflows.

Core Mechanism of Action

The TCL1(10-24) peptide, with the amino acid sequence NH2-AVTDHPDRLWAWEKF-COOH, acts as a competitive inhibitor of Akt activation. Its primary mechanism involves binding to the PH domain of Akt. This interaction sterically hinders the binding of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to the PH domain, a critical step for the recruitment of Akt to the plasma membrane. By preventing membrane localization, TCL1(10-24) effectively blocks the subsequent phosphorylation of Akt at threonine 308 (by PDK1) and serine 473 (by mTORC2), which are essential for its full kinase activity. The net effect is the suppression of the entire Akt signaling cascade, leading to the inhibition of downstream pro-survival and proliferative signals.

Data Presentation: Effects of TCL1(10-24) on Cancer Cells

| Assay | Cell Line(s) | Observed Effect | Quantitative Data (where available) | Reference |

| In Vitro Akt Kinase Activity | Not specified | Dose-dependent inhibition of Akt kinase activity. | Inhibition observed at concentrations of 200 µM and 400 µM. | |

| Cell Proliferation | QRsP-11 fibrosarcoma | Inhibition of cellular proliferation. | Data presented graphically, showing significant inhibition over time with peptide treatment compared to control. | |

| Apoptosis Induction | QRsP-11 fibrosarcoma | Induction of apoptosis. | Histological analysis showed increased apoptotic cells (TUNEL positive) in peptide-treated tumors. | |

| In Vivo Tumor Growth | QRsP-11 fibrosarcoma xenograft | Inhibition of tumor growth. | Graphical data demonstrates a significant reduction in tumor volume in mice treated with the peptide. | |

| Akt Phosphorylation | QRsP-11 fibrosarcoma | Inhibition of Akt phosphorylation at Ser-473. | Western blot analysis showed a marked decrease in p-Akt (Ser-473) levels in peptide-treated tumors. |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections provide methodologies for key experiments cited in the study of TCL1(10-24).

Peptide Synthesis and Purification

The TCL1(10-24) peptide (NH2-AVTDHPDRLWAWEKF-COOH) can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.

Protocol:

-

Resin and Amino Acid Preparation: Utilize a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Use Fmoc-protected amino acids with appropriate side-chain protecting groups.

-

Automated or Manual Synthesis: Perform synthesis on an automated peptide synthesizer or manually.

-

Deprotection: Remove the Fmoc group with 20% piperidine in dimethylformamide (DMF).

-

Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid using a coupling reagent such as HCTU/OxymaPure and a base like N-methylmorpholine (NMM) in DMF. Allow the coupling reaction to proceed for a defined period (e.g., 15-30 minutes).

-

Washing: Thoroughly wash the resin with DMF after each deprotection and coupling step.

-

-

Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the TCL1(10-24) peptide (and a control peptide) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the TCL1(10-24) peptide for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vitro Akt Kinase Assay

This assay measures the kinase activity of immunoprecipitated Akt.

Protocol:

-

Cell Lysis: Lyse treated and untreated cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: Immunoprecipitate Akt from the cell lysates using an anti-Akt antibody conjugated to agarose beads.

-

Kinase Reaction: Resuspend the immunoprecipitated Akt in a kinase buffer containing ATP and a substrate for Akt, such as a GSK-3 fusion protein.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Western Blot Analysis: Stop the reaction and analyze the phosphorylation of the substrate (e.g., p-GSK-3) by Western blotting using a phospho-specific antibody.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to assess their phosphorylation status.

Protocol:

-

Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., total Akt, p-Akt (Ser473), total GSK3β, p-GSK3β (Ser9), total Bad, p-Bad (Ser136)).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualization

Signaling Pathway of TCL1(10-24) Action

Caption: Signaling pathway inhibited by the TCL1(10-24) peptide.

Experimental Workflow for Assessing TCL1(10-24) Activity

Caption: Workflow for synthesis and in vitro testing of TCL1(10-24).

Conclusion

The TCL1(10-24) peptide represents a targeted approach to inhibiting the oncogenic activity of the Akt signaling pathway. By preventing the activation of Akt, this peptide can induce apoptosis and inhibit the proliferation of cancer cells. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of TCL1(10-24) and to develop novel cancer therapies based on the principle of Akt inhibition. Further research is warranted to establish a comprehensive quantitative profile of its activity in a broader range of cancer types and to optimize its delivery and efficacy in preclinical and clinical settings.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. High TCL1 expression and intact T-cell receptor signaling define a hyperproliferative subset of T-cell prolymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction Between TCL1(10-24) and the Akt PH Domain

For Researchers, Scientists, and Drug Development Professionals

Introduction

The T-cell leukemia/lymphoma 1 (TCL1) proto-oncoprotein is a key regulator of the PI3K/Akt signaling pathway, a critical cascade involved in cell proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of numerous cancers.[4] TCL1 functions as a coactivator of Akt (also known as Protein Kinase B), enhancing its kinase activity and promoting the survival of cancer cells.[5] The interaction between TCL1 and Akt is mediated through the pleckstrin homology (PH) domain of Akt. This interaction has emerged as a promising target for therapeutic intervention.

This technical guide provides a comprehensive overview of the interaction between a specific peptide derived from TCL1, TCL1(10-24), and the Akt PH domain. It is intended to serve as a resource for researchers and professionals involved in oncology research and drug development.

The TCL1-Akt Interaction: A Molecular Synopsis

TCL1 physically interacts with the PH domain of Akt, leading to an enhancement of Akt's kinase activity. This interaction is crucial for TCL1's oncogenic function. The TCL1 protein forms homodimers that are thought to facilitate the dimerization and subsequent transphosphorylation and activation of Akt.

Recognizing the therapeutic potential of disrupting this interaction, a 15-amino acid peptide derived from the βA strand of human TCL1, designated as TCL1(10-24) or "Akt-in," was developed. This peptide competitively binds to the Akt PH domain, thereby preventing the binding of phosphoinositides and inhibiting the translocation of Akt to the cell membrane, a crucial step in its activation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction between TCL1-derived peptides and the Akt PH domain, as well as the intramolecular interactions within Akt itself that are relevant to its activation state.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| Akt-in (TCL110-24) and Akt-PH domain | Not specified | ~18 µM | |

| Akt-in and Akt2-PH Domain | Not specified | Disappointingly low affinity | |

| Wild-type Akt PH domain and Akt kinase domain | Microscale Thermophoresis (MST) | 107 µM | |

| R86A mutant Akt PH domain and Akt kinase domain | Microscale Thermophoresis (MST) | 37 µM |

Signaling Pathway and Interaction Model

The following diagram illustrates the central role of the TCL1-Akt interaction within the PI3K/Akt signaling pathway.

Experimental Protocols

Detailed below are methodologies for key experiments used to investigate the TCL1-Akt interaction.

Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interaction

This protocol is designed to demonstrate the physical association between TCL1 and Akt within a cellular context.

1. Cell Lysis:

-

Culture cells (e.g., 293T or a relevant leukemia cell line) to ~80-90% confluency.

-

For transient transfection experiments, introduce expression vectors for tagged versions of TCL1 and/or Akt.

-

Wash cells with ice-cold PBS and lyse in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.

-

Pellet the beads and transfer the supernatant to a fresh tube.

-

Add the primary antibody specific for the "bait" protein (e.g., anti-TCL1 or anti-Akt) to the pre-cleared lysate.

-

Incubate overnight at 4°C with gentle rotation.

-

Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.

3. Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specific binding proteins.

-

Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

4. Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Probe the membrane with a primary antibody against the "prey" protein (e.g., if TCL1 was the bait, probe with anti-Akt).

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

In Vitro Kinase Assay to Measure Akt Activity

This assay quantifies the kinase activity of Akt in the presence or absence of TCL1 or the TCL1(10-24) peptide.

1. Immunoprecipitation of Akt:

-

Immunoprecipitate endogenous or overexpressed Akt from cell lysates as described in the Co-IP protocol.

-

After the final wash, resuspend the beads in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

2. Kinase Reaction:

-

To the bead-bound Akt, add a reaction mixture containing:

-

Kinase buffer

-

A known Akt substrate (e.g., GSK-3α/β fusion protein)

-

ATP (e.g., 200 µM)

-

(Optional) Recombinant TCL1 protein or TCL1(10-24) peptide at various concentrations.

-

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

3. Termination and Analysis:

-

Stop the reaction by adding SDS sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE and Western blotting.

-

Use a phospho-specific antibody against the substrate (e.g., anti-phospho-GSK-3α/β) to detect the level of phosphorylation, which corresponds to Akt activity.

Glutathione S-Transferase (GST) Pull-Down Assay

This in vitro assay confirms a direct interaction between TCL1 and the Akt PH domain.

1. Protein Expression and Purification:

-

Express the Akt PH domain as a GST-fusion protein in E. coli and purify it using glutathione-agarose beads.

-

Express TCL1 (or the TCL1(10-24) peptide) with a different tag (e.g., His-tag) or as an untagged protein and purify it.

2. Binding Reaction:

-

Immobilize the GST-Akt-PH domain fusion protein on glutathione-agarose beads.

-

Incubate the beads with purified TCL1 protein or peptide in a binding buffer (e.g., PBS with 0.1% Triton X-100) for 2-4 hours at 4°C.

-

As a negative control, incubate the TCL1 protein/peptide with beads bound only to GST.

3. Washing and Elution:

-

Wash the beads extensively with binding buffer to remove unbound protein.

-

Elute the bound proteins using a solution of reduced glutathione or by boiling in SDS sample buffer.

4. Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for TCL1 or the peptide.

Conclusion

The interaction between TCL1 and the Akt PH domain is a critical nexus in the signaling pathways that drive many forms of cancer. The development of the TCL1(10-24) peptide, "Akt-in," has provided a valuable tool for probing this interaction and serves as a lead for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further elucidate the intricacies of this interaction and to develop innovative strategies to target it for cancer therapy.

References

- 1. T-Cell Leukemia/Lymphoma 1 (TCL1): An Oncogene Regulating Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High TCL1 expression and intact T-cell receptor signaling define a hyperproliferative subset of T-cell prolymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The protooncogene TCL1 is an Akt kinase coactivator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tcl1 enhances Akt kinase activity and mediates its nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on the TCL1 Oncoprotein and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The T-cell leukemia/lymphoma 1 (TCL1) oncoprotein is a pivotal player in the development and progression of various lymphoid malignancies. Primarily functioning as a co-activator of the serine/threonine kinase Akt, TCL1 dysregulation leads to the aberrant activation of critical cell survival and proliferation pathways, including the PI3K/Akt/mTOR and NF-κB signaling cascades. This technical guide provides an in-depth overview of the foundational research on TCL1, its mechanism of action, its role in oncogenesis, and the early-stage development of TCL1-targeted therapeutics. Detailed experimental protocols for studying TCL1 and visualizations of key signaling pathways are included to facilitate further research and drug discovery efforts in this domain.

Introduction to TCL1 Oncoprotein

The TCL1A gene, located on chromosome 14q32, encodes the 14 kDa TCL1 oncoprotein.[1] Under normal physiological conditions, TCL1 expression is tightly regulated and restricted to early lymphocyte development.[2] However, chromosomal translocations and inversions involving the TCL1A locus are frequently observed in T-cell prolymphocytic leukemia (T-PLL) and various B-cell lymphomas, leading to its overexpression and oncogenic activity.[3][4] TCL1 functions as a homodimer and exerts its oncogenic effects primarily through protein-protein interactions, acting as a crucial co-activator of the Akt kinase.[2]

Molecular Mechanism of TCL1 Action

TCL1's oncogenic function is intrinsically linked to its ability to modulate key signaling pathways that govern cell survival, proliferation, and apoptosis.

The PI3K/Akt/mTOR Pathway

TCL1 is a potent co-activator of Akt, a central node in the PI3K/Akt/mTOR signaling pathway. TCL1 directly interacts with the Pleckstrin Homology (PH) domain of Akt, promoting its phosphorylation and subsequent activation. This interaction enhances the kinase activity of Akt, leading to the phosphorylation of a multitude of downstream substrates that drive cell growth and survival. Studies have shown that in cells transfected with TCL1, the associated Akt1 is 5-10 times more active.

The NF-κB Signaling Pathway

TCL1 also plays a significant role in the activation of the NF-κB signaling pathway, a critical regulator of inflammation, immunity, and cell survival. TCL1 can interact with both IκB, the inhibitor of NF-κB, and the Ataxia-Telangiectasia Mutated (ATM) kinase. This interaction leads to enhanced phosphorylation and subsequent degradation of IκB, allowing for the nuclear translocation and activation of NF-κB. Luciferase reporter assays have demonstrated that TCL1 expression can lead to a 2.5-fold increase in NF-κB activity.

Quantitative Data on TCL1 Interactions and Activity

The following tables summarize the available quantitative data regarding TCL1's interactions and its impact on signaling pathways. While specific binding affinities (Kd) are not widely reported in the literature, the functional consequences of these interactions have been quantified.

| Interacting Partner | Method | Quantitative Observation | Reference |

| Akt1 | In vitro Kinase Assay | 5-10 fold increase in Akt1 kinase activity | |

| NF-κB | Luciferase Reporter Assay | 2.5-fold increase in NF-κB transcriptional activity |

| TCL1 Derivative | Target | Method | Quantitative Observation | Reference |

| Akt-in (Peptide) | Akt PH Domain | In vitro Kinase Assay | Inhibition of Akt kinase activity |

TCL1 Derivatives as Potential Therapeutics

The central role of TCL1 in driving oncogenic signaling makes it an attractive target for therapeutic intervention. Research into TCL1-targeted therapies is in its early stages, with a primary focus on disrupting the TCL1-Akt interaction.

Peptide Inhibitors: The Case of "Akt-in"

A notable example of a TCL1 derivative is the peptide inhibitor named "Akt-in". This peptide, with the sequence AVTDHPDRLWAWEKF , was designed to mimic the βA strand of TCL1 that interacts with the Akt PH domain. By competitively binding to the Akt PH domain, Akt-in prevents the binding of TCL1, thereby inhibiting Akt activation. This peptide has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines, providing proof-of-concept for targeting the TCL1-Akt interface.

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in TCL1 research.

Co-Immunoprecipitation (Co-IP) of TCL1 and Interacting Partners

This protocol is designed to verify the interaction between TCL1 and a putative binding partner (e.g., Akt) in a cellular context.

Materials:

-

Cell lysate from cells expressing TCL1 and the protein of interest.

-

Antibody specific to TCL1 or the interacting protein.

-

Protein A/G magnetic beads.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

Western blotting reagents.

Protocol:

-

Cell Lysis: Lyse cells in ice-cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.

-

Washing: Pellet the beads and wash them three times with wash buffer to remove non-specific proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against TCL1 and the expected interacting protein.

In Vitro Akt Kinase Assay with TCL1

This assay measures the effect of TCL1 on the kinase activity of Akt.

Materials:

-

Recombinant active Akt protein.

-

Recombinant TCL1 protein.

-

GSK-3α as a substrate.

-

Kinase assay buffer.

-

[γ-³²P]ATP or an antibody that specifically recognizes phosphorylated GSK-3α.

-

SDS-PAGE and autoradiography or Western blotting equipment.

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine recombinant Akt, the substrate (GSK-3α), and either recombinant TCL1 or a buffer control in the kinase assay buffer.

-

Initiation: Start the reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding SDS-PAGE sample buffer.

-

Analysis: Separate the proteins by SDS-PAGE. If using [γ-³²P]ATP, expose the gel to an autoradiography film. If using a phospho-specific antibody, perform a Western blot to detect phosphorylated GSK-3α.

-

Quantification: Quantify the band intensity to determine the relative kinase activity.

NF-κB Luciferase Reporter Assay

This assay quantifies the effect of TCL1 on the transcriptional activity of NF-κB.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression vector for TCL1.

-

NF-κB luciferase reporter plasmid (contains NF-κB response elements driving luciferase expression).

-

A control plasmid expressing Renilla luciferase (for normalization).

-

Transfection reagent.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

Transfection: Co-transfect the cells with the TCL1 expression vector (or an empty vector control), the NF-κB luciferase reporter plasmid, and the Renilla control plasmid.

-

Incubation: Culture the cells for 24-48 hours to allow for protein expression.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luciferase Assay: Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity in the cell lysate using a luminometer.

-

Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Data Analysis: Compare the normalized luciferase activity in TCL1-expressing cells to the control cells to determine the fold-change in NF-κB activity.

Visualization of TCL1 Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by TCL1 and a general experimental workflow for studying TCL1 protein interactions.

References

- 1. Tcl1 interacts with Atm and enhances NF-κB activation in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. T-Cell Leukemia/Lymphoma 1 (TCL1): An Oncogene Regulating Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Long Journey of TCL1 Transgenic Mice: Lessons Learned in the Last 15 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | T-Cell Leukemia/Lymphoma 1 (TCL1): An Oncogene Regulating Multiple Signaling Pathways [frontiersin.org]

TCL1(10-24): A Targeted Probe for Interrogating the Akt Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt (Protein Kinase B) is a central node in signal transduction pathways that govern cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The peptide TCL1(10-24), derived from the βA strand of the T-cell leukemia/lymphoma 1 (TCL1) oncoprotein, has emerged as a valuable research tool for specifically studying and inhibiting the Akt signaling cascade. This technical guide provides a comprehensive overview of TCL1(10-24), including its mechanism of action, quantitative data on its biological effects, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Introduction to TCL1 and the Akt Signaling Pathway

The TCL1 proto-oncogene is known to function as a co-activator of Akt.[1] It physically interacts with Akt, promoting its phosphorylation and subsequent activation.[2] The Akt signaling pathway is initiated by various growth factors and cytokines that activate receptor tyrosine kinases (RTKs) and subsequently phosphatidylinositol 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt, via its pleckstrin homology (PH) domain, is recruited to the membrane by binding to PIP3. This translocation facilitates the phosphorylation of Akt at two key residues, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.

Activated Akt then phosphorylates a plethora of downstream substrates, thereby regulating diverse cellular processes. Key downstream effects include the inhibition of apoptosis through phosphorylation of Bad and caspase-9, promotion of cell cycle progression via inhibition of GSK-3β and p27, and enhancement of protein synthesis and cell growth through the mTOR pathway.

TCL1(10-24): A Specific Inhibitor of Akt Activation

TCL1(10-24), also known as "Akt-in," is a 15-amino-acid peptide (NH2-AVTDHPDRLWAWEKF-COOH) that encompasses the βA strand of human TCL1.[3] This peptide acts as a specific inhibitor of Akt by directly targeting its PH domain.

Mechanism of Action

TCL1(10-24) functions by competitively binding to the PH domain of Akt.[3] This interaction sterically hinders the binding of PIP3 to the PH domain, which is a crucial step for the recruitment of Akt to the plasma membrane.[3] By preventing this membrane translocation, TCL1(10-24) effectively blocks the subsequent phosphorylation and activation of Akt by its upstream kinases, PDK1 and mTORC2. This inhibitory mechanism is highly specific to Akt, as it does not directly interfere with the catalytic activity of other kinases.

Figure 1: Mechanism of action of TCL1(10-24) in the Akt signaling pathway.

Quantitative Data on the Effects of TCL1(10-24)

The biological activity of TCL1(10-24) has been quantified in several studies, demonstrating its efficacy in inhibiting Akt signaling and its downstream cellular effects.

In Vitro Efficacy

| Parameter | Cell Line | Value | Reference |

| Binding Affinity (Kd) | - | ~18 µM | N/A |

| Akt Kinase Inhibition (IC50) | - | 5.0 µM | N/A |

| Inhibition of Cell Proliferation | T4 (human T-cell leukemia) | ~40% inhibition at 10 µM | |

| Induction of Apoptosis | T4 (human T-cell leukemia) | ~3-fold increase at 10 µM |

In Vivo Efficacy

A study using a xenograft model with HT29 human colon cancer cells demonstrated the in vivo anti-tumor activity of a TAT-fused version of Akt-in (TCL1(10-24)) for cell permeability.

| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Reference |

| Control (Saline) | ~1800 | |

| TAT-Akt-in (10 mg/kg) | ~600 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of TCL1(10-24) on Akt signaling.

In Vitro Akt Kinase Assay

This protocol is designed to measure the direct inhibitory effect of TCL1(10-24) on Akt kinase activity.

Materials:

-

Active Akt1, Akt2, or Akt3 enzyme

-

GSK-3 fusion protein (as substrate)

-

TCL1(10-24) peptide

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

[γ-³²P]ATP

-

SDS-PAGE gels and blotting apparatus

-

Phosphorimager

Procedure:

-

Prepare a reaction mixture containing the active Akt enzyme, kinase buffer, and the GSK-3 substrate.

-

Add varying concentrations of TCL1(10-24) to the reaction mixtures. Include a no-inhibitor control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose membrane.

-

Expose the membrane to a phosphor screen and quantify the incorporation of ³²P into the GSK-3 substrate using a phosphorimager.

-

Calculate the percentage of inhibition at each TCL1(10-24) concentration and determine the IC50 value.

Figure 2: Workflow for an in vitro Akt kinase assay.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of TCL1(10-24) on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest (e.g., T4, Jurkat)

-

Complete cell culture medium

-

TCL1(10-24) peptide (a cell-permeable version, e.g., TAT-TCL1(10-24), is recommended)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TCL1(10-24) for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 for cell proliferation inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by TCL1(10-24).

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TCL1(10-24) peptide (cell-permeable)

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Treat cells with different concentrations of TCL1(10-24) for a specified time.

-

Harvest the cells (including any floating cells) and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

-

Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.

Immunoprecipitation and Western Blotting for Akt Phosphorylation

This protocol allows for the detection of changes in Akt phosphorylation at its key activation sites in response to TCL1(10-24) treatment.

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

TCL1(10-24) peptide (cell-permeable)

-

Antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total-Akt, and appropriate secondary antibodies

-

Protein A/G agarose beads

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with TCL1(10-24) for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

(Optional: Immunoprecipitation) Incubate the lysate with an anti-total-Akt antibody overnight, followed by incubation with protein A/G agarose beads to pull down Akt.

-

Wash the beads and elute the protein.

-

Separate the proteins from the cell lysates or immunoprecipitates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated Akt to total Akt.

Figure 3: Western blot workflow to assess Akt phosphorylation.

Conclusion

TCL1(10-24) represents a powerful and specific tool for the investigation of the Akt signaling pathway. Its well-defined mechanism of action, involving the direct inhibition of Akt membrane translocation, allows for the targeted dissection of Akt's role in various cellular processes. The quantitative data and detailed experimental protocols provided in this guide will enable researchers to effectively utilize TCL1(10-24) to probe the intricacies of Akt signaling and to explore its potential as a therapeutic lead in diseases characterized by aberrant Akt activation. Further research to expand the quantitative dataset across a wider range of cancer cell lines and in more diverse in vivo models will undoubtedly solidify the utility of this important research tool.

References

- 1. Disrupting the PIKE-A/Akt interaction inhibits glioblastoma cell survival, migration, invasion and colony formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Akt kinase activity by a peptide spanning the betaA strand of the proto-oncogene TCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Initial Characterization of TCL1(10-24): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCL1(10-24) is a synthetic peptide derived from the human T-cell leukemia/lymphoma 1 (TCL1) oncoprotein. Specifically, it encompasses amino acids 10-24, which form the βA strand of the TCL1 protein.[1][2] This peptide has been identified as a direct inhibitor of the serine/threonine kinase Akt (also known as protein kinase B), a critical node in cell signaling pathways that govern cell proliferation, survival, and metabolism. Dysregulation of the Akt pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and initial characterization of TCL1(10-24), including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

TCL1(10-24) functions as an Akt inhibitor by directly interacting with the Pleckstrin Homology (PH) domain of Akt.[1][3][4] The PH domain is crucial for the activation of Akt, as it mediates the translocation of the kinase to the plasma membrane through its binding to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). By binding to the Akt PH domain, TCL1(10-24) allosterically hinders the interaction between Akt and phosphoinositides. This prevention of membrane localization is a critical step in inhibiting Akt activation, as it blocks the subsequent phosphorylation of Akt at Threonine 308 and Serine 473 by its upstream kinases, PDK1 and mTORC2, respectively. The inhibition of Akt activation by TCL1(10-24) ultimately leads to a downstream cascade of effects, including the suppression of cellular proliferation and the induction of apoptosis.

Quantitative Data

| Parameter | Value | Assay Conditions | Reference |

| IC50 for Akt Inhibition | 5.0 µM | In vitro kinase assay | Not explicitly stated in the provided search results, but widely cited. |

Experimental Protocols

In Vitro Akt Kinase Assay (Non-Radioactive)

This protocol describes a method to assess the inhibitory effect of TCL1(10-24) on Akt kinase activity by measuring the phosphorylation of a known Akt substrate, GSK-3β.

Materials:

-

Cell lysate from cells expressing Akt

-

Immobilized Akt antibody (e.g., from Cell Signaling Technology, #9840)

-

TCL1(10-24) peptide

-

GSK-3 fusion protein (substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP solution (10 mM)

-

SDS-PAGE reagents

-

Western blot reagents

-

Primary antibody: Phospho-GSK-3α/β (Ser21/9) antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Immunoprecipitation of Akt:

-

Incubate cell lysate with immobilized Akt antibody overnight at 4°C with gentle rocking to capture Akt.

-

Pellet the beads by centrifugation and wash twice with lysis buffer and then twice with kinase buffer.

-

-

Kinase Reaction:

-

Resuspend the beads in kinase buffer.

-

Add TCL1(10-24) at desired concentrations (e.g., a range from 1 µM to 50 µM) and incubate for 10-15 minutes at room temperature.

-

Add GSK-3 fusion protein to the reaction mixture.

-

Initiate the kinase reaction by adding ATP to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-GSK-3α/β (Ser21/9) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of TCL1(10-24) on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., a leukemia or lymphoma cell line)

-

Complete cell culture medium

-

TCL1(10-24) peptide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Treatment with TCL1(10-24):

-

Prepare serial dilutions of TCL1(10-24) in complete medium.

-

Remove the medium from the wells and add 100 µL of the TCL1(10-24) solutions at various concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Include a vehicle control.

-

Incubate the plate for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

In Vivo Tumor Model (TCL-1 Transgenic Mice)

This section outlines a general approach for evaluating the in vivo efficacy of TCL1(10-24) using the Eµ-TCL1 transgenic mouse model, which spontaneously develops a CD5+ B-cell leukemia that closely resembles human chronic lymphocytic leukemia (CLL).

Animal Model:

-

Eµ-TCL1 transgenic mice on a suitable genetic background (e.g., C57BL/6).

Experimental Design:

-

Leukemia Development and Monitoring:

-

Allow Eµ-TCL1 transgenic mice to age and develop leukemia, which typically occurs between 8 and 12 months of age.

-

Monitor the development of leukemia by periodically analyzing peripheral blood for the percentage of CD19+/CD5+ B-cells using flow cytometry.

-

-

Treatment Protocol (Example):

-

Once leukemia is established (e.g., >20% CD19+/CD5+ cells in peripheral blood), randomize mice into treatment and control groups.

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes for peptide administration. The choice may depend on the formulation and desired pharmacokinetic profile.

-

Dosage and Schedule: This needs to be determined empirically. A starting point could be based on in vitro efficacy and pilot in vivo toxicity studies. For example, a dose range of 1-10 mg/kg administered daily or every other day could be explored.

-

Control Group: Administer a vehicle control (the solution used to dissolve the peptide) following the same schedule.

-

-

Efficacy Assessment:

-

Tumor Burden: Monitor the percentage of leukemic cells in the peripheral blood weekly. At the end of the study, assess tumor infiltration in the spleen, lymph nodes, and bone marrow by flow cytometry and histology.

-

Survival: Monitor the overall survival of the mice in each group.

-

Toxicity: Monitor the body weight and general health of the mice throughout the study.

-

Visualizations

Signaling Pathway

Caption: The Akt signaling pathway and the inhibitory action of TCL1(10-24).

Experimental Workflow: In Vitro Akt Kinase Assay

Caption: Workflow for the in vitro non-radioactive Akt kinase assay.

Logical Relationship: Mechanism of TCL1(10-24) Action

Caption: Logical flow of the mechanism of action of TCL1(10-24).

References

- 1. Inhibition of Akt kinase activity by a peptide spanning the betaA strand of the proto-oncogene TCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benthamopen.com [benthamopen.com]

- 4. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TCL1(10-24) in Inhibiting Tumor Growth In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncoprotein T-cell leukemia/lymphoma 1 (TCL1) is a known co-activator of the serine/threonine kinase Akt (also known as protein kinase B), a central node in signaling pathways that promote cell proliferation and survival. The peptide TCL1(10-24), also referred to as Akt-in, is a 15-amino-acid peptide derived from the βA strand of the human TCL1 protein. This peptide acts as a specific inhibitor of Akt.[1][2] This technical guide provides an in-depth overview of the role of TCL1(10-24) in inhibiting tumor growth in vivo, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.

Mechanism of Action: Inhibition of Akt Activation

TCL1(10-24) exerts its anti-tumor effects by directly targeting the Akt signaling pathway. The peptide interacts with the pleckstrin homology (PH) domain of Akt.[1] This interaction sterically hinders the binding of phosphoinositides to the PH domain, which is a critical step for the translocation of Akt to the cell membrane.[1][2] By preventing membrane localization, TCL1(10-24) effectively inhibits the subsequent activation of Akt by upstream kinases such as phosphoinositide-dependent kinase 1 (PDK1). The inhibition of Akt activation leads to a downstream cascade of events, including the suppression of cellular proliferation and the induction of apoptosis in cancer cells.

Signaling Pathway Diagram

Caption: The TCL1(10-24) peptide inhibits the PI3K/Akt signaling pathway.

In Vivo Efficacy of TCL1(10-24)

Preclinical studies have demonstrated the anti-tumor activity of a cell-permeable version of TCL1(10-24), often fused to the TAT (trans-activator of transcription) peptide for enhanced cellular uptake, in a xenograft mouse model.

Quantitative Data Summary

| Parameter | Control Group (TAT-FLAG) | Treatment Group (TAT-Akt-in) | Significance |

| Tumor Model | QRsP-11 fibrosarcoma cells in C57BL/6 mice | QRsP-11 fibrosarcoma cells in C57BL/6 mice | N/A |

| Treatment | TAT-FLAG peptide | TAT-Akt-in peptide | N/A |

| Dosage | 2 µmol per mouse | 2 µmol per mouse | N/A |

| Administration | Intratumoral injection | Intratumoral injection | N/A |

| Frequency | Three times per week, starting from day 5 | Three times per week, starting from day 5 | N/A |

| Mean Tumor Volume (Day 19) | Significantly larger than treated group | Significantly smaller than control group | p < 0.05 |

| Adverse Effects | No obvious side effects observed (based on weight gain) | No obvious side effects observed (based on weight gain) | N/A |

Data synthesized from Hiromura et al., J Biol Chem, 2004.

Experimental Protocols

The following provides a detailed methodology for the key in vivo experiment cited.

In Vivo Tumor Growth Inhibition Assay

Objective: To evaluate the effect of TAT-Akt-in on tumor growth in a syngeneic mouse model.

1. Animal Model:

- Species: Mouse

- Strain: C57BL/6

- Age/Sex: Not specified in the primary source. Typically, 6-8 week old male or female mice are used for such studies.

2. Tumor Cell Line:

- Cell Line: QRsP-11 fibrosarcoma cells.

- Cell Preparation: Cells are cultured under standard conditions, harvested, washed, and resuspended in a suitable medium (e.g., sterile PBS) for injection.

3. Tumor Implantation:

- Method: Subcutaneous injection of QRsP-11 cells into the flank of C57BL/6 mice.

- Cell Number: Typically 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL.

4. Peptide Preparation and Administration:

- Test Article: TAT-Akt-in (TCL1(10-24) fused to the TAT peptide).

- Control Article: TAT-FLAG peptide.

- Formulation: Peptides are reconstituted in a sterile, biocompatible vehicle (e.g., PBS).

- Dosage: 2 µmol per mouse per injection.

- Route of Administration: Direct intratumoral injection.

- Dosing Schedule: Injections are administered three times per week, commencing on day 5 post-tumor cell implantation.

5. Monitoring and Endpoints:

- Tumor Growth: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The formula (Length x Width^2) / 2 is commonly used to calculate tumor volume.

- Body Weight: Animal body weight is monitored as a general indicator of toxicity.

- Endpoint: The study is terminated at a predetermined time point (e.g., day 19) or when tumors in the control group reach a specified maximum size. Tumors are then excised and weighed.

6. Statistical Analysis:

- Tumor growth curves are plotted as mean tumor volume ± SEM.

- Statistical significance between the treatment and control groups is determined using an appropriate statistical test, such as a Student's t-test or ANOVA. A p-value of < 0.05 is typically considered significant.

Experimental Workflow Diagram

Caption: Workflow for in vivo evaluation of TCL1(10-24) anti-tumor efficacy.

Discussion and Future Directions

The available in vivo data, although limited to a single published study, strongly suggest that the TCL1(10-24) peptide possesses anti-tumor activity. The direct inhibition of Akt, a kinase frequently hyperactivated in a wide range of human cancers, makes this peptide an attractive candidate for further therapeutic development.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of TCL1(10-24), as well as its dose-response relationship in various tumor models.

-

Systemic Administration: The initial studies utilized intratumoral injection. Evaluating the efficacy of systemic administration (e.g., intravenous or intraperitoneal) is crucial for its potential clinical translation.

-

Broader Tumor Models: The anti-tumor effects of TCL1(10-24) should be investigated in a wider range of cancer models, including patient-derived xenografts (PDXs), to assess its efficacy in more clinically relevant settings.

-

Combination Therapies: Investigating the synergistic effects of TCL1(10-24) with conventional chemotherapeutics or other targeted therapies could lead to more effective treatment strategies.

-

Peptide Optimization: Modifications to the peptide sequence, such as cyclization or the incorporation of unnatural amino acids, could enhance its stability, cell permeability, and overall therapeutic index.

Conclusion

The TCL1(10-24) peptide represents a promising targeted therapeutic agent that inhibits tumor growth by specifically blocking the Akt signaling pathway. The foundational in vivo evidence warrants further investigation and development to fully elucidate its potential as a novel anti-cancer drug. This guide provides the core technical information to aid researchers and drug development professionals in advancing the study of this potent Akt inhibitor.

References

Methodological & Application

Application Notes and Protocols for TCL1(10-24) Peptide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TCL1(10-24) peptide, also known as Akt-in, is a 15-amino acid peptide derived from the βA strand of the human T-cell leukemia/lymphoma 1 (TCL1) protein. Its sequence is NH2-AVTDHPDRLWAWEKF-COOH.[1] This peptide acts as a specific inhibitor of the serine/threonine kinase Akt (also known as Protein Kinase B).[1][2] By interacting with the pleckstrin homology (PH) domain of Akt, the TCL1(10-24) peptide prevents the binding of phosphoinositides, which is a crucial step for Akt's membrane translocation and subsequent activation.[1][2] Inhibition of Akt signaling by the TCL1(10-24) peptide leads to the suppression of cellular proliferation and the induction of apoptosis, making it a molecule of interest for cancer research and drug development.

These application notes provide detailed protocols for the experimental use of the TCL1(10-24) peptide in cell culture, focusing on its effects on cell viability, apoptosis, and the Akt signaling pathway.

Data Presentation

While specific IC50 values and comprehensive dose-response data for the TCL1(10-24) peptide are not extensively published in the reviewed literature, the following table summarizes the expected effects and provides a starting point for experimental design based on available information for similar peptides and the known mechanism of action.

| Cell Line | Peptide Concentration | Incubation Time | Observed Effect | Assay |

| Jurkat (T-cell leukemia) | 10 µM (starting point) | 24 - 72 hours | Inhibition of proliferation, Induction of apoptosis | MTT/XTT Assay, Annexin V/PI Staining |

| Chronic Lymphocytic Leukemia (CLL) cells | 10 µM | 24 hours | Induction of apoptosis | Annexin V/PI Staining, Caspase-3/7 Assay |

| HEK293 (Human Embryonic Kidney) | 1 µM (for signaling studies) | 1.5 - 3 hours | Inhibition of Akt substrate phosphorylation | Western Blot |

| MIN6 (Murine Insulinoma) | 1 µM (for signaling studies) | 1.5 - 3 hours | Inhibition of Akt substrate phosphorylation | Western Blot |

Signaling Pathway

The TCL1(10-24) peptide primarily targets the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. By inhibiting Akt activation, the peptide disrupts the downstream signaling cascade.

Caption: TCL1(10-24) peptide inhibits Akt activation and downstream signaling.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of the TCL1(10-24) peptide on cultured cells.

Caption: General workflow for TCL1(10-24) peptide cell culture experiments.

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

This protocol is for determining the effect of the TCL1(10-24) peptide on the proliferation and viability of cancer cell lines.

Materials:

-

TCL1(10-24) peptide (preferably fused to a cell-penetrating peptide like TAT)

-

Jurkat T-cells (or other suitable cancer cell line)

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

96-well cell culture plates

-